Encorafenib

Description

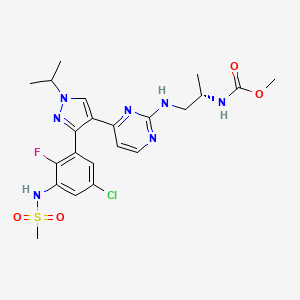

Structure

3D Structure

Properties

IUPAC Name |

methyl N-[(2S)-1-[[4-[3-[5-chloro-2-fluoro-3-(methanesulfonamido)phenyl]-1-propan-2-ylpyrazol-4-yl]pyrimidin-2-yl]amino]propan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27ClFN7O4S/c1-12(2)31-11-16(17-6-7-25-21(28-17)26-10-13(3)27-22(32)35-4)20(29-31)15-8-14(23)9-18(19(15)24)30-36(5,33)34/h6-9,11-13,30H,10H2,1-5H3,(H,27,32)(H,25,26,28)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMJCXYNUCSMDBY-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(C(=N1)C2=C(C(=CC(=C2)Cl)NS(=O)(=O)C)F)C3=NC(=NC=C3)NCC(C)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CNC1=NC=CC(=N1)C2=CN(N=C2C3=C(C(=CC(=C3)Cl)NS(=O)(=O)C)F)C(C)C)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27ClFN7O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00155347 | |

| Record name | LGX-818 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00155347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

540.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1269440-17-6 | |

| Record name | Encorafenib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1269440-17-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Encorafenib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1269440176 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Encorafenib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11718 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LGX-818 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00155347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl N-{(2S)-1-[(4-{3-[5-chloro-2-fluoro-3-(methanesulfonamido)phenyl]-1-(propan-2-yl)-1H-pyrazol-4-yl}pyrimidin-2-yl)amino]propan-2-yl}carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ENCORAFENIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8L7891MRB6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Encorafenib Signaling Pathway Inhibition: A Technical Guide

Encorafenib is a potent and highly selective small-molecule inhibitor of the BRAF kinase, a critical component of the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2] This guide provides an in-depth overview of the mechanism of action of this compound, the signaling cascades it disrupts, quantitative efficacy data from pivotal clinical trials, and detailed experimental methodologies relevant to its study.

Core Mechanism of Action: Targeting the MAPK Pathway

The RAS/RAF/MEK/ERK, commonly known as the MAPK pathway, is a crucial signaling cascade that regulates fundamental cellular processes, including proliferation, differentiation, survival, and angiogenesis.[2][3] In a significant subset of cancers, particularly melanoma, colorectal cancer (CRC), and non-small cell lung cancer (NSCLC), mutations in the BRAF gene lead to the constitutive activation of this pathway.[3][4]

The most common of these activating mutations is the V600E substitution, where valine is replaced by glutamic acid at codon 600.[5] This mutation locks the BRAF protein in its active conformation, leading to persistent downstream signaling, independent of upstream growth factor stimulation.[5] This aberrant, continuous signaling drives uncontrolled cell proliferation and tumor growth.[6]

This compound exerts its therapeutic effect by acting as an ATP-competitive inhibitor, binding with high affinity to the kinase domain of mutated BRAF V600E.[3][5] A key characteristic of this compound is its prolonged dissociation half-life, meaning it remains bound to and suppresses the target protein for an extended period, enhancing its therapeutic efficacy.[5] By inhibiting BRAF V600E, this compound effectively blocks the phosphorylation and activation of downstream kinases MEK1/2 and subsequently ERK1/2.[5] The downstream effects of this inhibition include cell cycle arrest in the G1 phase and the induction of apoptosis (programmed cell death), ultimately leading to the suppression of tumor growth.[1][5]

Signaling Pathway Visualizations

The following diagrams illustrate the MAPK pathway in different therapeutic contexts.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C22H27ClFN7O4S | CID 50922675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. This compound plus binimetinib for BRAF V600E-mutant metastatic NSCLC: clinical implications of the phase 2 PHAROS study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. braftovi.pfizerpro.com [braftovi.pfizerpro.com]

Preclinical Discovery and Development of Encorafenib: A Technical Guide

Introduction

Encorafenib (trade name Braftovi®, formerly LGX818) is a potent and highly selective, orally available small-molecule inhibitor of the BRAF kinase.[1][2] It was developed by Novartis and Array BioPharma to target key enzymes in the mitogen-activated protein kinase (MAPK) signaling pathway.[1] Mutations in the BRAF gene, particularly the V600E and V600K substitutions, are found in approximately 50% of metastatic melanomas and various other cancers, leading to constitutive activation of the MAPK pathway and driving tumor cell proliferation and survival.[3][4][5] this compound's development was driven by the need for a BRAF inhibitor with an improved pharmacological profile, aiming for enhanced efficacy and better tolerability compared to first-generation inhibitors.[2][6] This guide provides an in-depth overview of the preclinical discovery and development of this compound, detailing its mechanism of action, key experimental findings, and the methodologies that underpinned its progression to clinical trials.

Mechanism of Action: Targeting the MAPK Pathway

This compound is an ATP-competitive RAF kinase inhibitor that targets the serine/threonine kinase BRAF.[1][2][7] In healthy cells, the RAS/RAF/MEK/ERK (MAPK) pathway is a critical signaling cascade that regulates cell division, differentiation, and survival.[8][9] However, oncogenic mutations like BRAF V600E cause the BRAF protein to be constitutively active, leading to persistent downstream signaling through MEK and ERK, which promotes uncontrolled tumor cell growth.[8][9][10]

This compound specifically binds to the ATP-binding site of mutated BRAF V600E, as well as wild-type BRAF and CRAF, effectively inhibiting their kinase activity.[8][9][10] This action suppresses the phosphorylation of MEK and ERK, leading to the downregulation of key cell cycle proteins like CyclinD1.[1] The ultimate result is cell cycle arrest in the G1 phase and a halt to tumor cell proliferation.[1] A distinguishing feature of this compound is its remarkably long dissociation half-life from the BRAF V600E enzyme, which contributes to sustained pathway inhibition.[3][10][11]

Preclinical Pharmacological Characterization

The preclinical evaluation of this compound involved a comprehensive set of biochemical, in vitro, and in vivo studies to establish its potency, selectivity, and anti-tumor activity.

Biochemical Kinase Assays

Biochemical assays were fundamental in determining the intrinsic inhibitory activity and selectivity of this compound against its primary target, BRAF V600E, and a panel of other kinases.

Experimental Protocol: In Vitro Cell-Free Kinase Assay

-

Enzyme and Substrate Preparation: Recombinant human BRAF V600E kinase and a suitable substrate (e.g., inactive MEK1) are prepared in a kinase reaction buffer.

-

Compound Dilution: this compound is serially diluted to a range of concentrations to determine the dose-response relationship.

-

Kinase Reaction: The kinase, substrate, and this compound are incubated together in the presence of ATP to initiate the phosphorylation reaction. The reaction is typically run at room temperature for a specified period (e.g., 60-120 minutes).

-

Detection: The amount of phosphorylated substrate is quantified. This is often done using a luminescence-based assay (e.g., Kinase-Glo®), which measures the amount of ATP remaining after the kinase reaction. Alternatively, methods like ELISA or radioactive filter-binding assays can be used.

-

Data Analysis: The kinase activity at each inhibitor concentration is normalized to a vehicle control (DMSO). The resulting data is fitted to a sigmoidal dose-response curve to calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Quantitative Data: Kinase Inhibition Profile

The biochemical assays revealed that this compound is a highly potent inhibitor of BRAF V600E, with similar potency against wild-type BRAF and CRAF.[8][9] A key differentiator from other BRAF inhibitors is its exceptionally slow dissociation rate.[11]

| Kinase Target | This compound IC50 (nM) |

| BRAF V600E | 0.35[8][9] |

| Wild-Type BRAF | 0.47[8][9] |

| CRAF | 0.30[8][9] |

| Table 1: Potency of this compound against RAF kinases in cell-free assays. |

| Compound | Dissociation Half-Life from BRAF V600E |

| This compound | >30 hours[3][11] |

| Dabrafenib | 2 hours[3][11] |

| Vemurafenib | 0.5 hours[3][11] |

| Table 2: Comparison of dissociation half-lives for BRAF inhibitors. |

In Vitro Cellular Assays

Cell-based assays were performed to confirm that the biochemical potency of this compound translated into functional anti-proliferative effects in cancer cells harboring BRAF mutations.

Experimental Protocol: Cell Proliferation Assay (e.g., CellTiter-Glo®)

-

Cell Seeding: BRAF-mutant human cancer cell lines (e.g., A375 melanoma, Colo205 colorectal cancer) are seeded into 96-well plates at a predetermined density (e.g., 1 x 10⁴ cells/well) and allowed to adhere overnight.[12]

-

Compound Treatment: Cells are treated with a range of concentrations of this compound or vehicle control (DMSO) for a specified duration, typically 72 hours.[12]

-

Lysis and Luminescence Measurement: After the incubation period, a reagent such as CellTiter-Glo® is added to the wells. This reagent lyses the cells and contains luciferase and its substrate, which generates a luminescent signal proportional to the amount of ATP present—an indicator of metabolically active, viable cells.

-

Data Acquisition: The plate is incubated to stabilize the luminescent signal, which is then read using a microplate luminometer.

-

Data Analysis: The luminescent signal from treated wells is normalized to the vehicle control. The resulting viability data is used to generate dose-response curves and calculate IC50 values for cell proliferation inhibition.

Quantitative Data: Cellular Activity

This compound demonstrated potent inhibition of cell proliferation in various BRAF V600-mutant cell lines.[13] It also effectively suppressed the phosphorylation of ERK (pERK), a key downstream marker of MAPK pathway activity.

| Cell Line (BRAF Mutation) | This compound Proliferation IC50 (nM) |

| A375 Melanoma (V600E) | 4[14][15] |

| Most BRAF V600-mutant lines | < 40[13] |

Table 3: Anti-proliferative activity of this compound in BRAF-mutant cell lines.

| Cell Line (BRAF Mutation) | This compound pERK EC50 (nM) |

| A375 Melanoma (V600E) | 3[14] |

| Table 4: Inhibition of ERK phosphorylation in the A375 cell line. |

In Vivo Xenograft Studies

To assess anti-tumor efficacy in a living system, this compound was tested in mouse xenograft models, where human tumor cells are implanted into immunocompromised mice.

Experimental Protocol: Mouse Xenograft Model

-

Cell Implantation: Six- to eight-week-old female nude mice are subcutaneously implanted with a suspension of human BRAF V600E-mutant tumor cells (e.g., 5 x 10⁶ A375 cells) mixed with Matrigel.[11][13]

-

Tumor Growth: Tumors are allowed to grow to a palpable, measurable size (e.g., 100-200 mm³).

-

Randomization and Dosing: Mice are randomized into treatment groups (e.g., vehicle control, this compound at various doses). This compound is administered orally, typically once or twice daily, for a defined period (e.g., 14-21 days).[11]

-

Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., twice weekly) to assess efficacy and toxicity. Tumor volume is calculated using the formula: (Length x Width²)/2.

-

Pharmacodynamic Assessment: At the end of the study, or at specific time points, tumors can be excised to measure the levels of biomarkers like pERK to confirm target engagement in vivo.

-

Data Analysis: Tumor growth curves are plotted for each group. Efficacy is determined by comparing the tumor growth in treated groups to the vehicle control group (e.g., calculating Tumor Growth Inhibition, TGI).

Quantitative Data: In Vivo Efficacy

This compound induced significant tumor regression in multiple BRAF-mutant human tumor xenograft models.[11] Studies showed that while low doses were effective at inhibiting tumor growth, higher doses were necessary to prevent the emergence of resistance and improve long-term survival.[6][11][16]

| Xenograft Model (BRAF Mutation) | Dose | Efficacy Outcome |

| A375 & HMEX1906 Melanoma (V600E) | 5 mg/kg BID | Effective tumor growth inhibition[6][16] |

| A375 & HMEX1906 Melanoma (V600E) | up to 20 mg/kg | Prevention of resistance, extended survival[6][16] |

| Human Melanoma Xenografts (V600E) | 6 mg/kg (single dose) | Strong (75%) and sustained (>24 hours) pERK decrease[11][14] |

| Table 5: Summary of this compound efficacy in preclinical xenograft models. |

Preclinical Pharmacokinetics and Metabolism

Pharmacokinetic (PK) studies in animals were conducted to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Experimental Protocol: Preclinical PK Study

-

Animal Dosing: A single dose of this compound is administered to animals (e.g., mice, rats) via the intended clinical route (oral) and often intravenously to determine bioavailability.

-

Sample Collection: Blood samples are collected at multiple time points after dosing.

-

Bioanalysis: The concentration of this compound in plasma is quantified using a validated analytical method, typically LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

-

Metabolism and Excretion: In dedicated studies, radiolabeled this compound is administered to track its metabolic fate. Urine and feces are collected over time to identify metabolites and determine the primary routes of excretion.

-

PK Parameter Calculation: The plasma concentration-time data is used to calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), clearance, volume of distribution, and terminal half-life (t½).

Pharmacokinetic Profile

Preclinical and subsequent clinical studies revealed that this compound is primarily metabolized by the cytochrome P450 enzyme CYP3A4 (83%), with minor contributions from CYP2C19 (16%) and CYP2D6 (1%).[8][17][18] Excretion is nearly evenly split between feces (47%) and urine (47%).[8][18] The terminal half-life in humans is approximately 3.5 to 6 hours.[1][8][18]

| Parameter | Finding |

| Primary Metabolism | CYP3A4 (83%)[8][17][18] |

| Minor Metabolism | CYP2C19 (16%), CYP2D6 (1%)[8][18] |

| Excretion Route | 47% in feces, 47% in urine[8][18] |

| Terminal Half-life (t½) (Human) | ~3.5 - 6 hours[1][8][18] |

| Table 6: Key pharmacokinetic properties of this compound. |

The Drug Discovery and Development Pathway

The discovery of this compound followed a structured drug development process, beginning with the validation of BRAF as a therapeutic target and proceeding through medicinal chemistry efforts to identify and optimize a lead compound with a desirable preclinical profile. This process involves a continuous feedback loop between chemical synthesis, biological testing, and ADME profiling to select a candidate with the best overall properties for clinical investigation.

Conclusion

The preclinical data for this compound established it as a potent and highly selective BRAF inhibitor with a distinct pharmacological profile.[11] Key findings, including its high potency against BRAF V600E, prolonged target engagement due to a slow dissociation rate, and robust anti-tumor activity in in vivo models, provided a strong rationale for its clinical development.[3][4][19] These preclinical studies were crucial in defining the therapeutic hypothesis and guiding the design of early-phase clinical trials, ultimately leading to its approval for the treatment of BRAF-mutant cancers.[3]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. tandfonline.com [tandfonline.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Preclinical discovery and clinical development of this compound for the treatment of melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, Binimetinib, and Cetuximab in BRAF V600E-Mutated Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of this compound for BRAF-mutated advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A BRAF inhibitor: this compound (LGX818)_Chemicalbook [chemicalbook.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. This compound | C22H27ClFN7O4S | CID 50922675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. What is the mechanism of this compound? [synapse.patsnap.com]

- 11. aacrjournals.org [aacrjournals.org]

- 12. ijbs.com [ijbs.com]

- 13. scispace.com [scispace.com]

- 14. selleckchem.com [selleckchem.com]

- 15. Investigation into the Use of this compound to Develop Potential PROTACs Directed against BRAFV600E Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Physiologically based pharmacokinetic modelling to predict drug-drug interactions for this compound. Part I. Model building, validation, and prospective predictions with enzyme inhibitors, inducers, and transporter inhibitors [pubmed.ncbi.nlm.nih.gov]

- 18. pfizermedical.com [pfizermedical.com]

- 19. researchgate.net [researchgate.net]

Encorafenib's Target Protein Binding Affinity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Encorafenib is a potent and highly selective small-molecule inhibitor of BRAF kinase, a key component of the mitogen-activated protein kinase (MAPK) signaling pathway. This pathway, when constitutively activated by mutations such as BRAF V600E, plays a crucial role in the proliferation and survival of various cancer cells. This compound's distinct pharmacological profile, characterized by a prolonged dissociation from its target, underpins its clinical efficacy. This technical guide provides an in-depth overview of the binding affinity of this compound to its primary protein targets, detailing the quantitative metrics and the experimental protocols used for their determination.

Quantitative Binding Affinity Data

The binding affinity of this compound for its target kinases has been extensively characterized using various biochemical and cellular assays. The following tables summarize the key quantitative data, providing a comparative overview of its potency and selectivity.

Table 1: In Vitro Kinase Inhibitory Potency of this compound

| Target Protein | IC50 (nM) | Assay Type | Reference |

| BRAF V600E | 0.35 | Cell-free biochemical assay | [1][2] |

| Wild-type BRAF | 0.47 | Cell-free biochemical assay | [1][2] |

| CRAF | 0.30 | Cell-free biochemical assay | [1][2] |

Table 2: Cellular Activity of this compound in BRAF V600E Mutant Cells

| Parameter | EC50 (nM) | Cell Line | Assay Type | Reference |

| pERK Inhibition | 3 | A375 | Immunoassay | [2][3] |

| Proliferation Inhibition | 4 | A375 | Cell viability assay | [2][3] |

Table 3: Kinase Selectivity Profile of this compound

This compound exhibits high selectivity for BRAF kinases. At clinically achievable concentrations (≤0.9 µM), it has been shown to bind to other kinases, potentially contributing to its overall therapeutic effect and side-effect profile.

| Kinase | Activity |

| JNK1 | Ligand binding reduction |

| JNK2 | Ligand binding reduction |

| JNK3 | Ligand binding reduction |

| LIMK1 | Ligand binding reduction |

| LIMK2 | Ligand binding reduction |

| MEK4 | Ligand binding reduction |

| STK36 | Ligand binding reduction |

Data from in vitro ligand binding assays.

Table 4: Dissociation Half-Life of this compound from BRAF V600E

A distinguishing feature of this compound is its remarkably slow dissociation from the BRAF V600E protein, which contributes to sustained target inhibition.

| Inhibitor | Dissociation Half-life (t1/2) | Reference |

| This compound | > 30 hours | [1] |

| Dabrafenib | 2 hours | [1] |

| Vemurafenib | 0.5 hours | [1] |

Signaling Pathway

This compound targets the RAS/RAF/MEK/ERK signaling pathway, a critical regulator of cell growth, differentiation, and survival.[4] In cancers with a BRAF V600E mutation, the BRAF protein is constitutively active, leading to uncontrolled downstream signaling and cell proliferation. This compound binds to the ATP-binding site of the mutated BRAF protein, inhibiting its kinase activity and thereby blocking the aberrant signaling cascade.

Experimental Protocols

Biochemical Kinase Assay (IC50 Determination)

This assay quantifies the concentration of this compound required to inhibit 50% of the BRAF V600E kinase activity in a cell-free system.

Workflow:

Detailed Methodology:

-

Reagents: Recombinant human BRAF V600E and inactive MEK1 were used. ATP and other necessary buffer components were of standard laboratory grade.

-

Assay Procedure: The kinase reaction was initiated by adding ATP to a final concentration of 10 µM in a buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.

-

This compound Preparation: this compound was serially diluted in DMSO and added to the assay plate.

-

Incubation: The reaction was incubated for a specified time at room temperature.

-

Detection: The amount of ADP produced, which is proportional to kinase activity, was quantified using a commercial ADP-Glo™ Kinase Assay kit. Luminescence was measured using a plate reader.

-

Data Analysis: The IC50 values were calculated by fitting the dose-response curves to a four-parameter logistic equation using graphing software.

Cellular Phospho-ERK (pERK) Inhibition Assay (EC50 Determination)

This cell-based assay measures the effective concentration of this compound required to inhibit the phosphorylation of ERK, a downstream effector of BRAF, by 50% in whole cells.

Workflow:

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 3. This compound (LGX818) | BRaf V600E Inhibitor | Anti-tumor | TargetMol [targetmol.com]

- 4. A Next-Generation BRAF Inhibitor Overcomes Resistance to BRAF Inhibition in Patients with BRAF-Mutant Cancers Using Pharmacokinetics-Informed Dose Escalation - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological properties of encorafenib

An In-depth Technical Guide on the Pharmacological Properties of Encorafenib

Introduction

This compound (trade name Braftovi®) is a potent, highly selective, ATP-competitive small molecule inhibitor of the RAF kinase family, which is a critical component of the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2][3][4] Mutations in the BRAF gene, particularly the V600E substitution, lead to constitutive activation of this pathway, promoting uncontrolled cell proliferation and survival, and are a key driver in approximately 50% of metastatic melanomas and 10-15% of colorectal cancers (CRCs).[5][6][7][8] this compound is approved for the treatment of BRAF V600E or V600K-mutant unresectable or metastatic melanoma in combination with the MEK inhibitor binimetinib, and for BRAF V600E-mutant metastatic CRC in combination with the EGFR inhibitor cetuximab.[1][4][9] This guide provides a detailed overview of the pharmacological properties of this compound, tailored for researchers and drug development professionals.

Mechanism of Action

This compound targets the RAF/MEK/ERK signaling pathway (also known as the MAPK pathway).[6] In normal cellular function, this pathway regulates cell division, differentiation, and secretion. Mutations in the BRAF gene can lead to constitutively activated BRAF kinases that stimulate tumor cell growth.[1][10] this compound inhibits BRAF V600E, as well as wild-type BRAF and CRAF.[1][6][10] By inhibiting the kinase activity of BRAF, this compound blocks the downstream phosphorylation of MEK and ERK, which in turn down-regulates CyclinD1, leading to a G1 phase cell cycle arrest and suppression of tumor cell proliferation.[2][11]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. dovepress.com [dovepress.com]

- 4. ema.europa.eu [ema.europa.eu]

- 5. This compound, binimetinib and cetuximab combined therapy for patients with BRAFV600E mutant metastatic colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | C22H27ClFN7O4S | CID 50922675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Preclinical discovery and clinical development of this compound for the treatment of melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. tandfonline.com [tandfonline.com]

- 10. pfizermedical.com [pfizermedical.com]

- 11. What is the mechanism of this compound? [synapse.patsnap.com]

Encorafenib: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Encorafenib, marketed under the brand name Braftovi®, is a potent and selective small-molecule inhibitor of BRAF kinase, a key component of the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2] Mutations in the BRAF gene, particularly the V600E and V600K substitutions, lead to constitutive activation of the MAPK pathway, driving cellular proliferation and survival in various cancers, most notably melanoma.[3][4] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and mechanism of action of this compound, tailored for professionals in the field of cancer research and drug development.

Chemical Structure and Properties

This compound is a complex synthetic organic molecule with the IUPAC name methyl N-[(2S)-1-[[4-[3-[5-chloro-2-fluoro-3-(methanesulfonamido)phenyl]-1-propan-2-ylpyrazol-4-yl]pyrimidin-2-yl]amino]propan-2-yl]carbamate.[5] Its chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identifiers and Formula

| Identifier | Value |

| IUPAC Name | methyl N-[(2S)-1-[[4-[3-[5-chloro-2-fluoro-3-(methanesulfonamido)phenyl]-1-propan-2-ylpyrazol-4-yl]pyrimidin-2-yl]amino]propan-2-yl]carbamate[5] |

| CAS Number | 1269440-17-6[1] |

| Molecular Formula | C22H27ClFN7O4S[6] |

| Molecular Weight | 540.0 g/mol [6] |

| Canonical SMILES | CC(C)N1C=C(C(=N1)C2=CC(=C(C=C2Cl)F)NS(=O)(=O)C)C3=CN=C(N=C3)NC--INVALID-LINK--NC(=O)OC |

Table 2: Physicochemical Properties

| Property | Value |

| Melting Point | 184-185 °C |

| pKa (Strongest Acidic) | 8.45[1] |

| pKa (Strongest Basic) | 3.08[1] |

| LogP | 3.6 |

| Appearance | White to almost white powder[7] |

| Hydrogen Bond Acceptors | 10[5] |

| Hydrogen Bond Donors | 3[1][5] |

| Rotatable Bond Count | 11[5] |

Table 3: Solubility Data

| Solvent | Solubility |

| Water | Insoluble at pH 3 and higher; very slightly soluble at pH 2; slightly soluble at pH 1[7] |

| DMSO | 20 mg/mL, 100 mg/mL[6][8] |

| Ethanol | 12 mg/mL, 15 mg/mL[6][8] |

| Dimethylformamide (DMF) | 25 mg/mL[6] |

| DMF:PBS (pH 7.2) (1:1) | ~0.5 mg/mL[6] |

Mechanism of Action and Signaling Pathway

This compound is a highly potent inhibitor of BRAF kinase, particularly the oncogenic BRAF V600E mutant.[1][4] It acts as an ATP-competitive inhibitor, binding to the kinase domain of BRAF and locking it in an inactive conformation.[2] This action prevents the phosphorylation and activation of downstream MEK1/2, which in turn inhibits the phosphorylation of ERK1/2.[4][9] The MAPK/ERK signaling pathway is a critical regulator of cell growth, differentiation, and survival; its constitutive activation due to BRAF mutations is a hallmark of many cancers.[5][10] By inhibiting this pathway, this compound leads to a G1 cell cycle arrest and the induction of apoptosis in BRAF-mutant tumor cells.[2]

This compound exhibits a significantly longer dissociation half-life from the BRAF V600E enzyme compared to other BRAF inhibitors, which contributes to its sustained target inhibition.[4]

Experimental Protocols

This section outlines the general methodologies for key experiments used to characterize the activity of this compound.

In Vitro BRAF Kinase Inhibition Assay

This assay determines the concentration of this compound required to inhibit the enzymatic activity of BRAF V600E by 50% (IC50).

-

Principle: A purified recombinant BRAF V600E enzyme is incubated with its substrate (inactive MEK) and ATP in the presence of varying concentrations of this compound. The amount of phosphorylated MEK (pMEK) is then quantified as a measure of BRAF kinase activity.

-

Materials:

-

Recombinant human BRAF V600E enzyme

-

Kinase-dead MEK1 (substrate)

-

ATP

-

This compound (serially diluted)

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Detection reagent (e.g., anti-pMEK antibody conjugated to a reporter)

-

Microplate reader

-

-

Methodology:

-

Prepare serial dilutions of this compound in DMSO and then further dilute in assay buffer.

-

In a microplate, add the BRAF V600E enzyme and the MEK1 substrate.

-

Add the diluted this compound or vehicle control (DMSO) to the wells.

-

Pre-incubate the plate to allow the inhibitor to bind to the enzyme.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature to allow for phosphorylation of MEK1.

-

Stop the reaction and add the detection reagent.

-

Measure the signal (e.g., fluorescence, luminescence) using a microplate reader.

-

Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Cell-Based Proliferation Assay

This assay measures the effect of this compound on the proliferation of cancer cells harboring the BRAF V600E mutation (e.g., A375 melanoma cell line).

-

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a commonly used method that quantifies ATP, an indicator of metabolically active cells. A decrease in ATP levels corresponds to a reduction in cell viability and proliferation.

-

Materials:

-

BRAF V600E mutant cancer cell line (e.g., A375)

-

Cell culture medium and supplements

-

This compound (serially diluted)

-

CellTiter-Glo® Reagent

-

Opaque-walled multiwell plates

-

Luminometer

-

-

Methodology:

-

Seed cells in an opaque-walled 96-well plate and allow them to attach overnight.

-

Treat the cells with serial dilutions of this compound or vehicle control (DMSO).

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Equilibrate the plate to room temperature.

-

Add CellTiter-Glo® Reagent to each well.

-

Mix the contents on an orbital shaker to induce cell lysis.

-

Incubate at room temperature to stabilize the luminescent signal.

-

Measure luminescence using a luminometer.

-

Calculate the percent viability for each this compound concentration relative to the vehicle control.

-

Determine the EC50 value (the concentration that inhibits cell proliferation by 50%) by plotting a dose-response curve.

-

Phospho-ERK (pERK) Immunoassay

This assay quantifies the levels of phosphorylated ERK in cells treated with this compound to confirm downstream target engagement.

-

Principle: A sandwich immunoassay, such as the Meso Scale Discovery (MSD) platform, is used to capture total ERK and specifically detect phosphorylated ERK using an antibody that recognizes the phosphorylated form.

-

Materials:

-

BRAF V600E mutant cancer cell line

-

This compound

-

Lysis buffer with protease and phosphatase inhibitors

-

MSD pERK/Total ERK assay plate and reagents

-

MSD instrument for detection

-

-

Methodology:

-

Culture and treat cells with this compound for a specified time.

-

Lyse the cells and collect the protein lysate.

-

Determine the total protein concentration of each lysate.

-

Add the cell lysates to the MSD assay plate pre-coated with capture antibodies for total ERK.

-

Incubate to allow binding of ERK to the plate.

-

Wash the plate and add the detection antibody for pERK, which is labeled with an electrochemiluminescent tag.

-

Wash the plate and add read buffer.

-

Analyze the plate on an MSD instrument to measure the electrochemiluminescent signal, which is proportional to the amount of pERK.

-

Normalize the pERK signal to the total ERK signal or total protein concentration.

-

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of BRAF kinase with a distinct chemical structure and favorable physicochemical properties for oral administration. Its mechanism of action, centered on the targeted inhibition of the MAPK/ERK signaling pathway in BRAF-mutant cancers, has established it as a critical component of targeted cancer therapy. The experimental protocols described herein provide a foundation for the continued investigation and development of BRAF inhibitors and other targeted therapies in oncology.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. 4.9. Cell Glo Viability Assay CellTiter-Glo® Assay [bio-protocol.org]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]

- 7. Braftovi mechanism of action | this compound mechanism of action | braf mapk pathway [braftovi-crc.com]

- 8. An inexpensive, specific and highly sensitive protocol to detect the BrafV600E mutation in melanoma tumor biopsies and blood - PMC [pmc.ncbi.nlm.nih.gov]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

The Molecular Basis of Encorafenib's Paradoxical Activation of the MAPK Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Encorafenib is a potent and highly selective inhibitor of the BRAF kinase, a key component of the mitogen-activated protein kinase (MAPK) signaling pathway. While highly effective in treating BRAF V600-mutant melanomas, this compound, like other type I BRAF inhibitors, can paradoxically activate the MAPK pathway in BRAF wild-type cells, particularly in the context of upstream activation of RAS.[1][2][3] This phenomenon, known as paradoxical activation, has significant clinical implications, including the development of secondary cutaneous squamous cell carcinomas.[1][2] This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound-induced paradoxical activation, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling events and workflows.

The Core Mechanism: RAF Dimerization and Transactivation

The primary driver of paradoxical activation by this compound is its ability to promote the dimerization of RAF kinases (BRAF and CRAF).[2][4] In cells with wild-type BRAF and activated RAS (e.g., due to mutations in RAS or upstream receptor tyrosine kinase signaling), the following events occur:

-

This compound Binding: this compound binds to one protomer within a RAF dimer (either a BRAF-CRAF heterodimer or a CRAF-CRAF homodimer).[5]

-

Conformational Change and Transactivation: The binding of this compound to one RAF protomer induces a conformational change that allosterically transactivates the unbound partner protomer.[5][6] This transactivation is a result of negative cooperativity, where the binding of the inhibitor to one active site in the dimer decreases the affinity for the inhibitor in the second active site, leaving it free to be activated.[5]

-

Downstream Signaling: The activated, unbound RAF protomer then phosphorylates and activates MEK, which in turn phosphorylates and activates ERK, leading to a surge in MAPK pathway signaling and promoting cell proliferation.[1][2]

This mechanism is particularly pronounced for this compound due to its distinct pharmacological properties, including a very long dissociation half-life from its target.[7]

Quantitative Analysis of Paradoxical Activation

The propensity of a BRAF inhibitor to cause paradoxical activation can be quantified by comparing its potency in inhibiting the target (e.g., BRAF V600E) with its potency in activating ERK in a BRAF wild-type context. A "paradox index" has been proposed to represent this therapeutic window, defined as the ratio of the EC80 for pERK activation to the IC80 for inhibiting the proliferation of a BRAF-mutant cell line.[8] A higher paradox index suggests a wider therapeutic window with a lower potential for paradoxical activation-related toxicities.[8]

| BRAF Inhibitor | IC80 vs. A375 (nM) | pERK Activation EC80 (nM) | Paradox Index |

| This compound | 130 | 6500 | 50 |

| Dabrafenib | 59 | 590 | 10 |

| Vemurafenib | 380 | 2100 | 5.5 |

Table 1: Comparative paradoxical activation profiles of BRAF inhibitors. Data extracted from Adelmann et al., 2016.[8]

Signaling Pathways and Experimental Workflows

To visualize the complex molecular interactions and experimental procedures involved in studying this compound's paradoxical activation, the following diagrams are provided in the DOT language for Graphviz.

Caption: this compound Paradoxical Activation Pathway.

References

- 1. Cell Culture and Transfection [bio-protocol.org]

- 2. A375 Cell Line - A Guide on Melanoma Research [cytion.com]

- 3. unimed.com.tw [unimed.com.tw]

- 4. 4.3. CellTiter-Glo Viability Assay (CTG) [bio-protocol.org]

- 5. licorbio.com [licorbio.com]

- 6. azurebiosystems.com [azurebiosystems.com]

- 7. editxor.com [editxor.com]

- 8. biontex.com [biontex.com]

Encorafenib's Dichotomous Dance: A Technical Deep Dive into its Effects on Wild-Type BRAF

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive analysis of the biochemical and cellular effects of encorafenib, a potent BRAF inhibitor, on wild-type BRAF (BRAFwt). While highly effective against BRAF V600 mutant melanomas, this compound's interaction with the wild-type protein presents a complex scenario of paradoxical activation, a phenomenon with significant implications for therapeutic strategies and adverse event profiles. This document delineates the molecular mechanisms, summarizes key quantitative data, and provides detailed experimental protocols to facilitate further research in this critical area of oncology drug development.

Molecular Mechanism of Action and Paradoxical Activation

This compound is an ATP-competitive, type I BRAF inhibitor, meaning it selectively binds to the active conformation of the BRAF kinase. In cells harboring the BRAF V600E mutation, the kinase is constitutively active as a monomer, and this compound effectively inhibits its signaling, leading to anti-proliferative effects.[1][2]

However, in cells with wild-type BRAF, the situation is markedly different. BRAFwt signaling is initiated by upstream signals, primarily from RAS proteins, which promote the formation of BRAF homo- or heterodimers (e.g., with CRAF).[1][3] Type I BRAF inhibitors, including this compound, can bind to one protomer within a RAF dimer. This binding event induces a conformational change in the unbound protomer, leading to its transactivation.[4] This phenomenon, known as paradoxical activation , results in the hyperactivation of the downstream MEK-ERK signaling cascade in BRAFwt cells, particularly in the presence of upstream activating signals like RAS mutations.[1][5][6]

This paradoxical activation is a class effect of type I BRAF inhibitors and is believed to underlie certain clinical side effects, such as the development of cutaneous squamous cell carcinomas (cuSCC) and keratoacanthomas.[5][6][7]

Quantitative Analysis of this compound's Activity

The following tables summarize the key quantitative data regarding this compound's potency and its propensity to induce paradoxical activation, in comparison to other well-characterized BRAF inhibitors.

Table 1: In Vitro Kinase Inhibitory Potency

| Compound | Target | IC50 (nM) |

| This compound | BRAF V600E | 0.35 [8] |

| Wild-Type BRAF | 0.47 [8] | |

| CRAF | 0.3 [8] | |

| Vemurafenib | BRAF V600E | <1[1] |

| Wild-Type BRAF | <1[1] | |

| CRAF | - | |

| Dabrafenib | BRAF V600E | <1[1] |

| Wild-Type BRAF | <100[1] | |

| CRAF | - |

Table 2: Cellular Potency and Paradoxical Activation Metrics

| Compound | A375 (BRAF V600E) pERK IC80 (nM) | HaCaT-HRAS G12V pERK EC80 (nM) | Paradox Index (EC80/IC80) |

| This compound | - | - | 50 [1][9] |

| Vemurafenib | - | - | 5.5[1][9] |

| Dabrafenib | - | - | 10[1][9] |

The "Paradox Index" is a measure of the therapeutic window, defined as the ratio of the concentration required for 80% paradoxical ERK activation in a RAS-mutant cell line to the concentration required for 80% inhibition of pERK in a BRAF V600-mutant cell line. A higher index suggests a better benefit-risk ratio.[1][9]

Signaling Pathway Visualizations

The following diagrams illustrate the key signaling pathways and the mechanism of paradoxical activation.

References

- 1. Development of this compound for BRAF-mutated advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. eurekalert.org [eurekalert.org]

- 3. Paradoxical activation and RAF inhibitor resistance of BRAF protein kinase fusions characterizing pediatric astrocytomas - PMC [pmc.ncbi.nlm.nih.gov]

- 4. oncotarget.com [oncotarget.com]

- 5. Comparative profiles of BRAF inhibitors: the paradox index as a predictor of clinical toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Paradoxical oncogenesis and the long term consequences of BRAF inhibition in melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. go.drugbank.com [go.drugbank.com]

- 9. This compound/binimetinib for the treatment of BRAF-mutant advanced, unresectable, or metastatic melanoma: design, development, and potential place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

Encorafenib: A Technical Guide to Cellular Uptake and Distribution

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the cellular uptake and distribution of encorafenib, a potent and selective inhibitor of BRAF V600E mutant kinase. This document details the key pharmacokinetic properties, experimental methodologies for its study, and the underlying cellular mechanisms of action. All quantitative data is presented in structured tables for comparative analysis, and key processes are visualized through diagrams generated using Graphviz DOT language.

Introduction to this compound

This compound is a small molecule kinase inhibitor used in the treatment of unresectable or metastatic melanoma with BRAF V600E or V600K mutations, and in combination with cetuximab for BRAF V600E-mutant metastatic colorectal cancer.[1][2] Its mechanism of action involves the targeted inhibition of the constitutively activated BRAF kinase, a key component of the RAS/RAF/MEK/ERK signaling pathway, which is crucial for cell division, differentiation, and survival.[3][4] Understanding the cellular uptake and tissue distribution of this compound is paramount for optimizing its therapeutic efficacy and minimizing off-target effects.

Pharmacokinetic and Distribution Profile

This compound exhibits distinct pharmacokinetic properties that contribute to its clinical activity. It is orally bioavailable with at least 86% of the dose being absorbed.[5] The time to maximum plasma concentration (Tmax) is approximately 2 hours after oral administration.[6]

Quantitative Pharmacokinetic and Distribution Data

The following tables summarize key quantitative data related to the pharmacokinetics, tissue distribution, and cellular activity of this compound.

| Parameter | Value | Species/System | Reference |

| Human Pharmacokinetics | |||

| Oral Bioavailability | ≥ 86% | Human | [5] |

| Median Tmax | 2 hours | Human | [6] |

| Terminal Half-life (t1/2) | ~3.5 hours | Human | [6] |

| Apparent Volume of Distribution (Vd) | 164 L | Human | [6] |

| Plasma Protein Binding | 86% | Human (in vitro) | [5][6] |

| Blood-to-Plasma Ratio | 0.58 | Human | [5][6] |

| Preclinical Tissue Distribution | |||

| Tumor Concentration (Median) | 0.64 µM | Mouse (Brain Lesions) | [5] |

| Tumor Penetration (Predicted) | 4 to 9 µM | Mouse | [5] |

| In Vitro Cellular Activity | |||

| IC50 (BRAF V600E) | 0.35 nM | Cell-free assay | [6] |

| IC50 (Wild-type BRAF) | 0.47 nM | Cell-free assay | [6] |

| IC50 (CRAF) | 0.30 nM | Cell-free assay | [6] |

Signaling Pathway of this compound

This compound targets the BRAF V600E mutation within the MAPK/ERK signaling cascade. The following diagram illustrates this pathway and the point of inhibition by this compound.

Caption: this compound inhibits the constitutively active BRAF V600E kinase.

Experimental Protocols

Detailed methodologies are crucial for the accurate study of this compound's cellular uptake and distribution. The following sections outline key experimental protocols.

In Vitro Cellular Uptake Assay

This protocol describes a method for quantifying the uptake of radiolabeled this compound in cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., A375 melanoma cells)

-

Complete cell culture medium

-

[11C]this compound or [14C]this compound

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer

-

Scintillation counter

-

Multi-well cell culture plates

Procedure:

-

Cell Seeding: Plate cells in multi-well plates at a predetermined density to achieve 80-90% confluency on the day of the experiment.

-

Drug Incubation: Remove the culture medium and wash the cells with PBS. Add fresh medium containing a known concentration of radiolabeled this compound.

-

Time-Course Analysis: Incubate the cells for various time points (e.g., 5, 15, 30, 60 minutes) at 37°C.

-

Cell Lysis: At each time point, remove the drug-containing medium and wash the cells multiple times with ice-cold PBS to remove extracellular drug. Lyse the cells using a suitable lysis buffer.

-

Quantification: Transfer the cell lysate to a scintillation vial and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the intracellular concentration of this compound based on the measured radioactivity, the specific activity of the radiolabeled compound, and the cell volume.

Tissue Distribution Study (Preclinical)

This protocol outlines a general procedure for assessing the distribution of this compound in various tissues in an animal model.

Materials:

-

Animal model (e.g., mice bearing tumor xenografts)

-

This compound (radiolabeled or non-labeled)

-

Dosing vehicle

-

Surgical tools for tissue dissection

-

Homogenizer

-

LC-MS/MS system

Procedure:

-

Dosing: Administer a single dose of this compound to the animals via the intended clinical route (e.g., oral gavage).

-

Sample Collection: At predetermined time points post-dosing, euthanize the animals and collect blood and various tissues of interest (e.g., tumor, liver, brain, kidney).

-

Tissue Homogenization: Weigh each tissue sample and homogenize it in a suitable buffer.

-

Drug Extraction: Perform a liquid-liquid or solid-phase extraction to isolate this compound from the tissue homogenate.

-

Quantification: Analyze the extracted samples using a validated LC-MS/MS method to determine the concentration of this compound in each tissue.

-

Data Analysis: Express the data as the amount of drug per gram of tissue (e.g., ng/g) to compare the distribution across different organs.

Experimental and Logical Workflows

The following diagrams illustrate the workflows for studying this compound's cellular uptake and its mechanism of action.

Caption: Workflow for an in vitro cellular uptake study of this compound.

Caption: Logical flow of this compound's mechanism of action.

Conclusion

This technical guide provides a foundational understanding of the cellular uptake and distribution of this compound. The presented quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows offer valuable resources for researchers and professionals in the field of drug development. Further research into the intracellular concentrations of this compound across a broader range of cancer cell lines and a more detailed mapping of its tissue distribution will continue to enhance our understanding and application of this targeted therapy.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. A Next-Generation BRAF Inhibitor Overcomes Resistance to BRAF Inhibition in Patients with BRAF-Mutant Cancers Using Pharmacokinetics-Informed Dose Escalation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantifying the CDK inhibitor VMY-1-103’s activity and tissue levels in an in vivo tumor model by LC-MS/MS and by MRI - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound Acts as a Dual-Activity Chemosensitizer through Its Inhibitory Effect on ABCC1 Transporter In Vitro and Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of this compound for BRAF-mutated advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Encorafenib's Impact on Cell Growth: An In Vitro Proliferation Assay Protocol

For Immediate Release

Shanghai, China - November 7, 2025 - In the landscape of targeted cancer therapy, Encorafenib has emerged as a potent inhibitor of BRAF kinases, particularly in cancers harboring BRAF V600 mutations. To facilitate further research and drug development in this area, detailed and standardized protocols for assessing its efficacy are crucial. This application note provides a comprehensive protocol for an in vitro cell proliferation assay to evaluate the anti-proliferative effects of this compound on cancer cell lines.

This compound primarily targets the mitogen-activated protein kinase (MAPK) signaling pathway, a critical cascade regulating cell growth, differentiation, and survival.[1][2][3] Mutations in the BRAF gene, such as the V600E mutation, lead to constitutive activation of this pathway, promoting uncontrolled cell proliferation, a hallmark of cancer.[2][4][5] this compound acts as an ATP-competitive RAF kinase inhibitor, effectively blocking this aberrant signaling, leading to cell cycle arrest and inhibition of tumor growth.[2][6]

This document outlines the materials, reagents, and a step-by-step procedure for conducting a Sulforhodamine B (SRB) assay, a reliable and sensitive method for measuring drug-induced cytotoxicity and cell proliferation.[7][8][9][10] Additionally, it includes a summary of reported this compound efficacy data and visual diagrams to illustrate the experimental workflow and the targeted signaling pathway.

I. This compound Signaling Pathway

This compound targets the RAF/MEK/ERK signaling pathway, also known as the MAPK pathway. In normal cells, this pathway is tightly regulated. However, in cancer cells with a BRAF V600E mutation, the BRAF protein is constitutively active, leading to constant downstream signaling through MEK and ERK, which promotes cell proliferation and survival. This compound specifically inhibits the mutated BRAF kinase, thereby blocking the entire downstream cascade.

Caption: this compound inhibits the constitutively active BRAF V600E mutant protein.

II. Experimental Protocol: Sulforhodamine B (SRB) Cell Proliferation Assay

This protocol is designed for a 96-well plate format and can be adapted for other formats.

A. Materials and Reagents

-

Cell Lines: BRAF V600E mutant cancer cell lines (e.g., A375 melanoma) and BRAF wild-type cell lines as controls.

-

Culture Medium: Appropriate complete culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

This compound: Stock solution (e.g., 10 mM in DMSO) stored at -20°C.

-

Reagents for SRB Assay:

-

Trichloroacetic acid (TCA), 50% (w/v) in dH2O, store at 4°C.

-

Sulforhodamine B (SRB) powder.

-

SRB solution: 0.4% (w/v) SRB in 1% (v/v) acetic acid.

-

Wash solution: 1% (v/v) acetic acid in dH2O.

-

Solubilization buffer: 10 mM Tris base solution, pH 10.5.

-

-

Equipment:

-

96-well flat-bottom cell culture plates.

-

Multichannel pipette.

-

CO2 incubator (37°C, 5% CO2).

-

Microplate reader (absorbance at 565 nm).

-

B. Experimental Workflow

Caption: Workflow of the Sulforhodamine B (SRB) cell proliferation assay.

C. Step-by-Step Procedure

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

-

Include wells with medium only for background control.

-

Incubate the plate for 24 hours to allow cells to attach.

-

-

Drug Treatment:

-

Prepare serial dilutions of this compound in culture medium from the stock solution. A typical concentration range to test would be from 0.1 nM to 10 µM.

-

Include a vehicle control (DMSO) at the same final concentration as in the drug-treated wells.

-

Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

-

Incubate the plate for 72 hours.

-

-

Cell Fixation:

-

Washing:

-

Carefully wash the plates five times with slow-running tap water or dH2O.[11]

-

Remove excess water by inverting the plate and tapping it on absorbent paper.

-

Allow the plate to air dry completely at room temperature.

-

-

SRB Staining:

-

Add 100 µL of 0.4% SRB solution to each well.

-

Incubate at room temperature for 30 minutes.[8]

-

-

Removal of Unbound Dye:

-

Quickly wash the plates five times with 200 µL of 1% acetic acid to remove unbound dye.[11]

-

Allow the plate to air dry completely.

-

-

Solubilization:

-

Add 200 µL of 10 mM Tris base solution to each well.

-

Place the plate on a shaker for 5-10 minutes to solubilize the protein-bound dye.

-

-

Absorbance Measurement:

-

Measure the absorbance at 565 nm using a microplate reader.

-

D. Data Analysis

-

Subtract the average absorbance of the background control wells from all other absorbance readings.

-

Calculate the percentage of cell survival relative to the vehicle-treated control wells using the following formula:

-

% Survival = (Absorbance of treated cells / Absorbance of control cells) x 100

-

-

Plot the percentage of cell survival against the logarithm of the this compound concentration.

-

Determine the half-maximal inhibitory concentration (IC50) value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

III. Quantitative Data Summary

The following table summarizes the reported in vitro efficacy of this compound in various BRAF V600-mutant cancer cell lines.

| Cell Line | Cancer Type | This compound IC50 (nM) | Reference |

| A375 | Melanoma | 4 | [12][13] |

| Most BRAF V600-mutant cell lines | Various | < 40 | [14][15] |

| BRAF V600E mutant cell lines | Various | 3.4 - 58 | [16] |

Note: IC50 values can vary depending on the specific assay conditions, cell line passage number, and other experimental factors.

IV. Conclusion

This application note provides a detailed protocol for assessing the in vitro anti-proliferative activity of this compound using the SRB assay. The provided workflow, signaling pathway diagram, and summarized efficacy data offer a comprehensive resource for researchers in the field of oncology and drug discovery. Adherence to this standardized protocol will facilitate the generation of reproducible and comparable data on the efficacy of this compound and other BRAF inhibitors.

References

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. ClinPGx [clinpgx.org]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 9. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 4.3. Sulforhodamine B (SRB) Cell Proliferation Assay [bio-protocol.org]

- 11. Cell quantitation: SRB Assay - Cellculture2 [cellculture2.altervista.org]

- 12. selleckchem.com [selleckchem.com]

- 13. selleckchem.com [selleckchem.com]

- 14. aacrjournals.org [aacrjournals.org]

- 15. zora.uzh.ch [zora.uzh.ch]

- 16. A Next-Generation BRAF Inhibitor Overcomes Resistance to BRAF Inhibition in Patients with BRAF-Mutant Cancers Using Pharmacokinetics-Informed Dose Escalation - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Determination of Encorafenib IC50 in Cancer Cell Lines

Introduction

Encorafenib, sold under the brand name Braftovi, is a potent and highly selective small-molecule inhibitor of BRAF kinase, a key component of the MAPK/ERK signaling pathway.[1][2] This pathway is crucial for regulating cell division, differentiation, and survival.[2][3] Mutations in the BRAF gene, particularly the V600E and V600K mutations, lead to constitutive activation of the BRAF protein, driving uncontrolled cell proliferation in various cancers, including melanoma, colorectal cancer, and non-small cell lung cancer.[1][4][5] this compound is designed to target these mutated BRAF proteins, inhibiting the downstream signaling cascade and thereby suppressing tumor growth.[4][6] This application note provides a summary of this compound's inhibitory activity across different cancer cell lines and detailed protocols for determining its half-maximal inhibitory concentration (IC50).

Mechanism of Action: Targeting the MAPK/ERK Pathway

This compound functions as an ATP-competitive RAF kinase inhibitor.[1] It specifically targets the BRAF V600E mutation, though it also shows activity against wild-type BRAF and CRAF.[2][3] By binding to the mutated BRAF protein, this compound blocks its kinase activity, which in turn prevents the phosphorylation and activation of MEK.[4] This leads to a downstream reduction in ERK phosphorylation, a critical step for signaling cell proliferation.[1] The inhibition of this pathway ultimately leads to cell cycle arrest in the G1 phase and a decrease in cancer cell proliferation.[1] To counteract resistance mechanisms, this compound is often used in combination with MEK inhibitors like binimetinib or EGFR inhibitors like cetuximab.[6][7]

This compound IC50 Data in Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound in various cancer cell lines, primarily those harboring BRAF mutations.

| Cell Line | Cancer Type | BRAF Mutation Status | IC50 (nM) | Reference |

| A375 | Melanoma | V600E | 4 | [8][9] |

| Multiple Melanoma Lines | Melanoma | V600 | < 40 | [10][11] |

| BRAF Class I Mutant Lines | Various Cancers | Class I (e.g., V600E/K) | 3.4 - 58 | [12] |

| BRAF Class II Mutant Lines | Various Cancers | Class II | 40 - 2,700 | [12] |

| BRAF Class III Mutant Lines | Various Cancers | Class III | 308 - 990 | [12] |

| BRAF Indel Mutant Lines | Various Cancers | Indel | 6.2 - 154 | [12] |

| BRAF V600E + p61 Splice Variant | Melanoma | V600E + Splice Variant | 322 | [12] |

| BRAF V600E + NRAS Q61K | Melanoma | V600E + NRAS Q61K | 172 | [12] |

Experimental Protocols for IC50 Determination

The following protocols outline the general steps for determining the IC50 of this compound in adherent cancer cell lines using common cell viability assays.

Cell Culture and Seeding

-

Cell Lines: Select appropriate cancer cell lines (e.g., A375 for BRAF V600E mutant melanoma).

-

Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Seeding: Once cells reach logarithmic growth phase, detach them using trypsin, neutralize, and centrifuge. Resuspend the cell pellet and count the cells. Seed the cells in a 96-well plate at a density of 1,000-10,000 cells per well in 100 µL of culture medium.[13] Allow the cells to adhere for at least 6 hours or overnight.[14]

Drug Preparation and Treatment

-

Stock Solution: Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Serial Dilutions: Perform serial dilutions of the this compound stock solution in culture medium to achieve a range of final concentrations for testing. Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and does not exceed a level toxic to the cells (typically <0.1%).[15]

-

Treatment: Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with medium and DMSO alone as a vehicle control and wells with untreated cells as a negative control. Each concentration should be tested in triplicate.[16]

-

Incubation: Incubate the plate for a predetermined period, typically 24 to 72 hours.[13]

Cell Viability Assays

Choose one of the following common assays to measure cell viability:

-

Reagent Preparation: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile phosphate-buffered saline (PBS).[13]

-

Incubation with MTT: Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.[13]

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[13]

-

Absorbance Reading: Shake the plate for 10 minutes at a low speed and measure the absorbance at 490 nm or 570 nm using a microplate reader.[13][14]

-

Reagent Preparation: Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

-

Lysis and Luminescence: Add the prepared reagent to each well (typically in a 1:1 ratio with the cell culture medium).

-

Incubation and Reading: Incubate the plate at room temperature for a short period to stabilize the luminescent signal and then measure the luminescence using a luminometer.[16]

Data Analysis and IC50 Calculation

-

Normalization: Calculate the percentage of cell viability for each this compound concentration by normalizing the absorbance or luminescence values to the vehicle control wells (100% viability).

-

Dose-Response Curve: Plot the percent viability against the logarithm of the this compound concentration.

-

IC50 Determination: Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) with appropriate software (such as GraphPad Prism) to calculate the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.[14][16]

Conclusion

This compound demonstrates potent inhibitory activity against cancer cell lines harboring BRAF V600 mutations. The determination of its IC50 is a critical step in preclinical drug evaluation. The protocols provided herein offer a standardized approach for assessing the efficacy of this compound and similar targeted therapies in a laboratory setting. Accurate and reproducible IC50 data are essential for understanding the drug's potency and for guiding further drug development and clinical applications.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. This compound | C22H27ClFN7O4S | CID 50922675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. This compound plus cetuximab for the treatment of BRAF-V600E-mutated metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. This compound plus binimetinib for BRAF V600E-mutant metastatic NSCLC: clinical implications of the phase 2 PHAROS study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. Synthesis of a 11C-Isotopologue of the B-Raf-Selective Inhibitor this compound Using In-Loop [11C]CO2 Fixation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development of this compound for BRAF-mutated advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. A Next-Generation BRAF Inhibitor Overcomes Resistance to BRAF Inhibition in Patients with BRAF-Mutant Cancers Using Pharmacokinetics-Informed Dose Escalation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 14. youtube.com [youtube.com]

- 15. IC50 and Viability Assay Determination by CCK8 Assay [bio-protocol.org]

- 16. IC50 determination and cell viability assay [bio-protocol.org]

Application Notes and Protocols for Western Blot Analysis of Phospho-ERK Following Encorafenib Treatment

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing Western blot analysis for the detection and quantification of phosphorylated Extracellular Signal-Regulated Kinase (pERK) in response to treatment with the BRAF inhibitor, encorafenib.

Introduction

This compound is a potent and selective small-molecule inhibitor of the BRAF kinase, a key component of the mitogen-activated protein kinase (MAPK/ERK) signaling pathway.[1][2][3] Mutations in the BRAF gene, such as the common V600E mutation, lead to constitutive activation of this pathway, promoting uncontrolled cell proliferation and survival in various cancers, including melanoma.[2][3] this compound specifically targets the mutated BRAF protein, inhibiting its kinase activity and thereby blocking downstream signaling to MEK and ERK.[1][2] Western blot analysis is a fundamental technique used to measure the pharmacodynamic effects of this compound by quantifying the reduction in ERK phosphorylation (pERK), a direct indicator of pathway inhibition.

Signaling Pathway

The MAPK/ERK signaling cascade is a crucial pathway that regulates cell growth, differentiation, and survival. In cancers with activating BRAF mutations, the pathway is constitutively active, driving tumorigenesis. This compound acts by inhibiting the mutated BRAF kinase, which in turn prevents the phosphorylation and activation of MEK1/2. Consequently, the phosphorylation of ERK1/2 at Thr202 and Tyr204 is reduced, leading to a decrease in the proliferation of cancer cells.[2][4]

Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound on BRAF V600E.

Experimental Protocols

This section details the methodology for conducting a Western blot analysis to assess pERK levels following this compound treatment.

1. Cell Culture and Treatment

-

Cell Lines: Use a relevant cancer cell line with a known BRAF mutation (e.g., A375 or Colo205 melanoma cell lines).

-

Culture Conditions: Culture cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Plating: Seed cells in 6-well plates or 100mm dishes to achieve 70-80% confluency at the time of treatment.

-

This compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Dilute the stock solution in a culture medium to the desired final concentrations.

-

Replace the existing medium with the this compound-containing medium or a vehicle control (DMSO).

-

Incubate the cells for the desired time points (e.g., 15 minutes, 1 hour, 24 hours).[4][5]

-

2. Protein Extraction (Cell Lysis)

-

Washing: Place the culture dish on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[5]

-

Lysis: Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well or dish.[6]

-

Scraping and Collection: Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[5]

-

Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with occasional vortexing, followed by centrifugation at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[5]

-

Supernatant Collection: Carefully transfer the supernatant containing the soluble proteins to a new pre-chilled tube.

3. Protein Quantification

-

Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

4. Sample Preparation for Electrophoresis

-

Denaturation: Mix an appropriate amount of protein lysate (typically 20-40 µg) with Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT).

-

Boiling: Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.[7]

5. SDS-PAGE and Protein Transfer

-

Gel Electrophoresis: Load the denatured protein samples into the wells of a polyacrylamide gel (e.g., 4-12% Bis-Tris gel) and run the gel to separate proteins by size.

-

Transfer: Transfer the separated proteins from the gel to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.

6. Immunoblotting

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-ERK1/2 (Thr202/Tyr204) diluted in blocking buffer (e.g., 1:1000) overnight at 4°C with gentle agitation.[8]

-

Washing: Wash the membrane three times with TBST for 5-10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer (e.g., 1:5000) for 1 hour at room temperature.[8]

-

Washing: Wash the membrane three times with TBST for 5-10 minutes each.

7. Detection and Analysis

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using a chemiluminescence imaging system.

-